
7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its appearance (color, state of matter under normal conditions) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants used, the conditions under which the reaction occurs (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy can be used to determine molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents and conditions that cause it to undergo chemical change, the products of these reactions, and the mechanisms by which the reactions occur .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility in various solvents, and stability under different conditions. It also includes understanding the compound’s chemical properties, such as its acidity or basicity and its reactivity with common chemical reagents .Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Research
This compound has been investigated for its potential role in Alzheimer’s disease (AD) treatment. Researchers have explored derivatives of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline for their ability to inhibit enzymes like cholinesterases (AChE and BChE) and monoamine oxidase B (MAO B), which are relevant to AD pathology . These inhibitors could help attenuate cognitive symptoms by restoring neurotransmitter levels, particularly acetylcholine.
Antimicrobial Activity
Some derivatives of the compound have shown promising antimicrobial activity. The structure of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline allows for the synthesis of novel chalcones, which have been tested against various bacterial strains and have demonstrated significant antibacterial properties . This opens up possibilities for developing new antibiotics.
Green Chemistry Applications
The compound’s derivatives are also being used in green chemistry, particularly in the synthesis of metallic nanoparticles and as support for biocatalysts . These applications are crucial for developing environmentally friendly chemical processes.
Antibacterial Property Against Pathogenic Strains
A specific derivative of the compound was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains. The study found that certain strains were highly susceptible to the action of this compound, indicating its potential as a lead for antibacterial drug development .
C(1)-Functionalization in Organic Synthesis
The compound is a key intermediate in the C(1)-functionalization of tetrahydroisoquinolines, a process important in organic synthesis. This functionalization is crucial for constructing various biologically active molecules and alkaloids, which have a wide range of applications in medicinal chemistry .
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of bioactive molecules. For example, it has been utilized in the synthesis of (S)-salsolidine, a compound with potential therapeutic applications . This showcases the compound’s role in the synthesis of chiral molecules, which is important for drug development.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c1-2-4-13(5-3-1)12-18-16-7-6-14-8-9-17-11-15(14)10-16;/h1-7,10,17H,8-9,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDLVIDOXFSZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

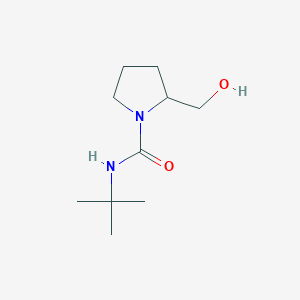
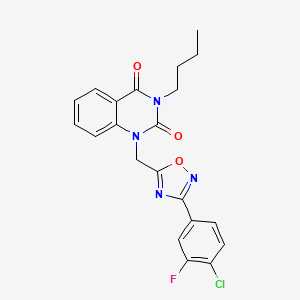



![1-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3008665.png)
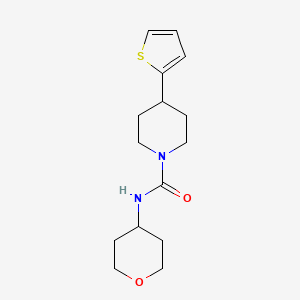



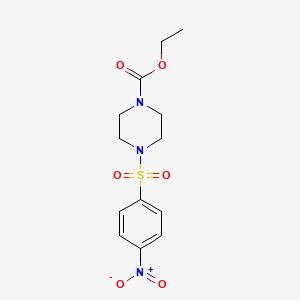
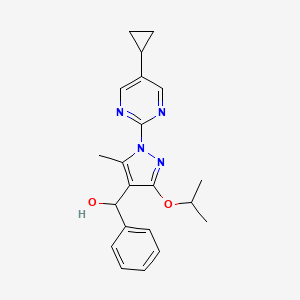
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B3008677.png)
